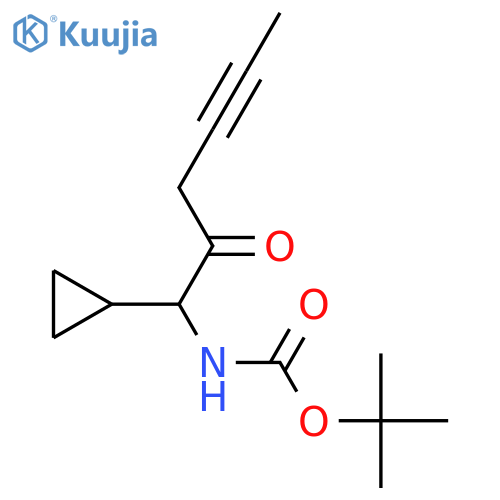Cas no 2023373-57-9 (tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate)

2023373-57-9 structure
商品名:tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2023373-57-9
- EN300-797632
- tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate
-
- インチ: 1S/C14H21NO3/c1-5-6-7-11(16)12(10-8-9-10)15-13(17)18-14(2,3)4/h10,12H,7-9H2,1-4H3,(H,15,17)
- InChIKey: VQLUDPHSLWNDDB-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NC(C(CC#CC)=O)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 251.15214353g/mol
- どういたいしつりょう: 251.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 55.4Ų
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-797632-5.0g |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate |
2023373-57-9 | 95% | 5.0g |
$3273.0 | 2024-05-22 | |
| Enamine | EN300-797632-0.1g |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate |
2023373-57-9 | 95% | 0.1g |
$993.0 | 2024-05-22 | |
| Enamine | EN300-797632-0.25g |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate |
2023373-57-9 | 95% | 0.25g |
$1038.0 | 2024-05-22 | |
| Enamine | EN300-797632-10.0g |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate |
2023373-57-9 | 95% | 10.0g |
$4852.0 | 2024-05-22 | |
| Enamine | EN300-797632-2.5g |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate |
2023373-57-9 | 95% | 2.5g |
$2211.0 | 2024-05-22 | |
| Enamine | EN300-797632-1.0g |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate |
2023373-57-9 | 95% | 1.0g |
$1129.0 | 2024-05-22 | |
| Enamine | EN300-797632-0.5g |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate |
2023373-57-9 | 95% | 0.5g |
$1084.0 | 2024-05-22 | |
| Enamine | EN300-797632-0.05g |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate |
2023373-57-9 | 95% | 0.05g |
$948.0 | 2024-05-22 |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
2023373-57-9 (tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate) 関連製品
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
